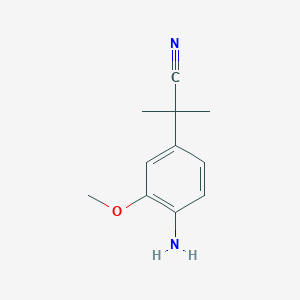

2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile

Description

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-(4-amino-3-methoxyphenyl)-2-methylpropanenitrile |

InChI |

InChI=1S/C11H14N2O/c1-11(2,7-12)8-4-5-9(13)10(6-8)14-3/h4-6H,13H2,1-3H3 |

InChI Key |

ICDWMPHGQIBEMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#N)C1=CC(=C(C=C1)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-3-methoxyphenyl)-2-methylpropanenitrile can be achieved through several methods. One common approach involves the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and efficiency in reducing various functional groups without affecting other reducible substituents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using similar reducing agents. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity. Additionally, the use of metal- and solvent-free synthesis methods, such as those involving Brönsted acidic ionic liquids, can offer environmentally friendly alternatives .

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-3-methoxyphenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and substituted phenyl compounds .

Scientific Research Applications

2-(4-amino-3-methoxyphenyl)-2-methylpropanenitrile has several applications in scientific research:

Biology: The compound’s derivatives are used in the study of enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-amino-3-methoxyphenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional group similarities with 2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile, enabling comparative analysis of their applications, reactivity, and physicochemical properties.

Cyanazine (2-[[4-Chloro-β-(ethylamino)-S-triazin-2-yl]amino)-2-methyl-propionitrile)

- Structure: Features a 2-methyl-propionitrile group linked to a triazine ring substituted with chloro and ethylamino groups .

- Application : Herbicide used in agriculture for broadleaf weed control.

- Key Differences: The triazine ring in Cyanazine introduces herbicidal activity, unlike the pharmaceutical focus of the target compound. Chloro and ethylamino substituents enhance electrophilicity, favoring interactions with plant enzymes (e.g., acetolactate synthase) .

- Physicochemical Properties : Higher logP (lipophilicity) due to the chloro-triazine group, reducing solubility in polar solvents compared to the target compound.

2,2'-Azobis(2-methyl-propionitrile) (AIBN)

- Structure : Two 2-methyl-propionitrile groups connected via an azo (-N=N- bond) bridge .

- Application : Radical initiator in polymerization reactions (e.g., acrylates, styrenes).

- Key Differences: The azo group in AIBN decomposes thermally to generate free radicals, enabling chain-growth polymerization. The target compound lacks this reactivity. AIBN’s non-aromatic structure contrasts with the methoxy-phenyl-amine motif of the target compound, which participates in hydrogen bonding and π-π interactions .

- Physicochemical Properties: Lower polarity due to symmetric nitrile groups, making AIBN soluble in non-polar solvents like toluene.

Novartis Pharmaceutical Derivative (2-Methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-yl-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-propionitrile)

- Structure: Shares the 2-methyl-propionitrile core but incorporates a complex imidazo[4,5-c]quinoline moiety .

- Application : Investigational therapeutic agent targeting kinase or receptor-mediated pathways.

- Key Differences: The quinoline-imidazole extension enhances binding affinity to biological targets (e.g., enzymes, receptors) compared to the simpler target compound. Bromine substitution in intermediates (e.g., Example 1g) modifies electronic properties, influencing metabolic stability .

- Physicochemical Properties : Higher molecular weight (~381–413 g/mol) and extended conjugation result in lower solubility in acetonitrile compared to the target compound.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Structural-Activity Relationships: The 4-amino-3-methoxy group in the target compound enhances nucleophilic reactivity, facilitating coupling reactions (e.g., with quinoline chlorides) . Cyanazine’s chloro-triazine group, however, promotes electrophilic substitution in herbicidal action . AIBN’s azo group enables radical generation at 60–70°C, a property absent in nitrile-only compounds like the target .

Industrial Relevance :

- The target compound’s role as a pharmaceutical intermediate highlights its value in multi-step syntheses, whereas Cyanazine and AIBN serve bulk chemical markets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile, and how can reaction conditions be optimized to improve yield?

- Methodological Answer :

- Route 1 : Condensation reactions involving 4-amino-3-methoxybenzaldehyde with 2-methylpropionitrile derivatives, using catalysts like ammonium acetate or p-toluenesulfonic acid to facilitate imine or nitrile formation .

- Route 2 : Protecting group strategies (e.g., acetyl for the amino group) to prevent side reactions during nitrile introduction. Deprotection can be achieved via hydrolysis under mild acidic conditions .

- Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) and temperature (50–80°C) to balance reaction kinetics and product stability. Monitor intermediates via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of 2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 6.5–7.5 ppm (aromatic protons), δ 3.8 ppm (methoxy -OCH₃), δ 1.5–1.7 ppm (methyl group in propionitrile).

- ¹³C NMR : Signals at ~120 ppm (nitrile -CN), 55–60 ppm (methoxy carbon), and 25–30 ppm (methyl carbon) .

- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch), 1250 cm⁻¹ (C-O in methoxy), and 3350 cm⁻¹ (N-H stretch) .

- MS : Molecular ion peak at m/z corresponding to C₁₁H₁₂N₂O (MW: 204.23). Fragmentation patterns should confirm loss of -CN or -OCH₃ groups .

Advanced Research Questions

Q. What strategies evaluate the stability of 2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile under different pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC. Nitriles are prone to hydrolysis under alkaline conditions, forming carboxylic acids .

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at -20°C in inert atmospheres to prevent oxidation .

- Degradation Product Analysis : LC-MS/MS to identify byproducts (e.g., 2-(4-amino-3-methoxy-phenyl)-2-methyl-propionic acid under hydrolytic conditions) .

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity sites of 2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile?

- Methodological Answer :

- DFT Calculations : Use software like Gaussian or ORCA to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. The amino and nitrile groups are likely nucleophilic/electrophilic hotspots .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to predict binding affinities. Compare with experimental IC₅₀ values from enzymatic assays .

Q. In studies reporting conflicting bioactivity results, what methodological factors should be scrutinized to resolve discrepancies?

- Methodological Answer :

- Assay Conditions : Verify solvent compatibility (e.g., DMSO vs. aqueous buffers), incubation times, and cell line specificity. Contradictions may arise from solvent-induced aggregation .

- Impurity Profiling : Use HPLC-UV/Vis or GC-MS to detect trace impurities (e.g., unreacted precursors or degradation products) that may interfere with bioassays .

- Dose-Response Validation : Replicate studies across multiple labs using standardized protocols (e.g., OECD guidelines) .

Q. What methodologies investigate the structure-activity relationship (SAR) of derivatives of 2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile?

- Methodological Answer :

- Synthetic Modifications : Introduce substituents (e.g., halogens, alkyl chains) at the phenyl or nitrile group. Assess changes in bioactivity using in vitro assays (e.g., enzyme inhibition) .

- QSAR Modeling : Develop quantitative models correlating molecular descriptors (logP, polar surface area) with activity data. Validate with leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.